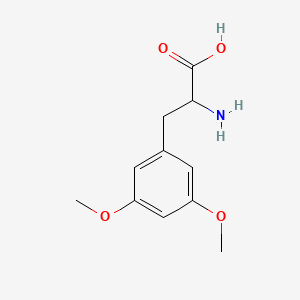

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Overview

Description

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) . The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 225.24 . The compound has a complex structure with a phenyl ring substituted with two methoxy groups and a propanoic acid group with an amino group .Scientific Research Applications

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid(3,5-dimethoxyphenyl)propanoic acid has been studied for its potential applications in biochemistry and medicine. It has been shown to have antimicrobial activity against certain bacteria and fungi, and has been studied for its potential to be used as an antiviral agent. Additionally, this compound has been studied for its potential to be used as a drug for the treatment of cancer, as well as for its potential to be used as a drug for the treatment of Alzheimer’s disease.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Mode of Action

It is known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds are known to affect a variety of pathways, suggesting that this compound may have broad effects on cellular biochemistry .

Pharmacokinetics

Similar compounds are known to be metabolized via conversion to coenzyme a derivatives , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds are known to have diverse biological activities, suggesting that this compound may have broad effects on cellular function .

Action Environment

Similar compounds are known to be stable under a variety of conditions , suggesting that this compound may also be stable under a variety of environmental conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid(3,5-dimethoxyphenyl)propanoic acid in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, this compound is stable and can be stored for long periods of time without degradation. One limitation of using this compound in laboratory experiments is that it can be toxic in high concentrations. Therefore, it is important to use caution when handling and using this compound in the laboratory.

Future Directions

Future research on 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid(3,5-dimethoxyphenyl)propanoic acid could focus on its potential applications in biochemistry and medicine. For example, further research could be conducted to determine the exact mechanism of action of this compound and to determine its potential to be used as an antiviral agent. Additionally, further research could be conducted to determine the potential of this compound to be used as a drug for the treatment of cancer and Alzheimer’s disease. Additionally, further research could be conducted to determine the potential of this compound to be used as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to determine the potential of this compound to be used as an insecticide or fungicide.

Synthesis Methods

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid(3,5-dimethoxyphenyl)propanoic acid can be synthesized from phenylalanine through a series of chemical reactions. The first step is to convert phenylalanine into its active form, p-hydroxyphenylalanine, by treatment with hydrochloric acid. The next step is to add a base to the solution, which will convert the p-hydroxyphenylalanine into the desired product, this compound.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with target biomolecules. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for understanding its broader biochemical implications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is important for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on its subcellular localization are essential for understanding its precise biochemical roles .

properties

IUPAC Name |

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJFWLUOTAIYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311849 | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7636-27-3 | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)

![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)